3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile

Fused heterocycle synthesis Cyclocondensation efficiency Aldehyde oxidation sensitivity

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile (CAS 385382-41-2) is a highly functionalized, low-molecular-weight (241.29 g/mol) pyrazole scaffold bearing an N-1 p-tolyl substituent, a C-3 methyl group, a C-5 hydroxyl group in tautomeric equilibrium, and a C-4 propanenitrile side chain. The compound is commercially catalogued as a research chemical building block at assessed purities of 95–98%.

Molecular Formula C14H15N3O
Molecular Weight 241.29g/mol
CAS No. 385382-41-2
Cat. No. B424403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile
CAS385382-41-2
Molecular FormulaC14H15N3O
Molecular Weight241.29g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC#N
InChIInChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)17-14(18)13(4-3-9-15)11(2)16-17/h5-8,16H,3-4H2,1-2H3
InChIKeyWPHQEBRQPSXLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile (CAS 385382-41-2): Procurement-Relevant Structural and Physicochemical Baseline


3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile (CAS 385382-41-2) is a highly functionalized, low-molecular-weight (241.29 g/mol) pyrazole scaffold bearing an N-1 p-tolyl substituent, a C-3 methyl group, a C-5 hydroxyl group in tautomeric equilibrium, and a C-4 propanenitrile side chain . The compound is commercially catalogued as a research chemical building block at assessed purities of 95–98% . Its structure places it within the 1-aryl-3-methyl-5-hydroxy-1H-pyrazole-4-alkanonitrile subclass, a family recognized for facilitating regioselective annulation and serving as a privileged intermediate for constructing pyrazolo[3,4-b]pyridines and related fused heterocycles .

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile: Why In-Class 5-Hydroxy-1H-pyrazoles Cannot Serve as Drop-in Replacements


Although many 5-hydroxy-1H-pyrazoles populate screening decks, the procurement decision for CAS 385382-41-2 is gated by the functional-group convergence at C-4 and N-1. Generic substitution with a pyrazole-4-carbaldehyde (CAS 60484-30-2) or a pyrazole-4-acetic acid (CAS 1015844-46-8) fails because the C-4 nitrile uniquely enables subsequent tetrazole and amidine bioisostere formation under non-aqueous conditions ; the C-4 carbaldehyde, by contrast, is a reactive electrophile that participates in different condensation manifolds and introduces unwanted cross-reactivity in multi-step sequences. Similarly, swapping for an N-1-phenyl analog (CAS not listed) forfeits the p-tolyl group’s modest electron-donating character, which has been shown in related pyrazole series to modulate tautomeric equilibrium and downstream reactivity [1]. These differences are not cosmetic—they alter the fundamental connectable chemistry and necessitate costly route redesign when the wrong 4-functionalized pyrazole is stocked.

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile: Head-to-Head Comparator Evidence Across 5 Differentiation Dimensions


C-4 Nitrile vs. C-4 Carbaldehyde Reactivity in Pyrazolo[3,4-b]pyridine Synthesis

The C-4 propanenitrile moiety in CAS 385382-41-2 is a non-electrophilic, reduction-stable substituent that survives orthogonal transformations of the 5-hydroxy and 3-methyl groups, whereas the nearest commercial comparator—5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 60484-30-2)—introduces an unprotected aldehyde function. The aldehyde is susceptible to air oxidation to the carboxylic acid (observed under ambient laboratory storage) and participates prematurely in condensation with nucleophilic amines, thereby reducing the yield and purity of the desired cyclocondensation product . In contrast, the nitrile is hydrolytically stable and can be quantitatively reduced to the aminomethyl intermediate or converted to the tetrazole under controlled conditions without competing side reactions at C-4 .

Fused heterocycle synthesis Cyclocondensation efficiency Aldehyde oxidation sensitivity

C-4 Nitrile vs. C-4 Acetic Acid: Polarity, Tautomer Interference, and Downstream Amide Coupling Compatibility

The C-4 propanenitrile chain is neutral and does not perturb the tautomeric equilibrium of the 5-hydroxy-pyrazole core, a critical consideration because the biological activity of N-1-aryl-5-hydroxy-pyrazoles is often tautomer-dependent [1]. The C-4 acetic acid comparator (CAS 1015844-46-8) introduces a carboxylic acid group that ionizes at physiological pH (estimated pKa ~4.5), creating a competing intramolecular hydrogen-bonding network with the 5-hydroxy group that shifts the tautomeric ratio and alters the compound’s hydrogen-bond donor/acceptor profile [2]. Additionally, the acid cannot be directly converted to a nitrile without activation and dehydration, whereas the nitrile serves as a latent carboxylic acid, amine, or tetrazole—providing three orthogonal diversification vectors from a single procured intermediate.

Bioisostere elaboration Tautomer-controlled reactivity Amide bond formation

Propanenitrile Chain Length vs. Acetonitrile and 4-Carbonitrile Analogs: Impact on Steric Reach and Conformational Flexibility

The ethylene spacer in the C-4 propanenitrile chain (–CH₂CH₂CN) provides greater conformational flexibility and reach than the analogous acetonitrile (–CH₂CN) or direct 4-carbonitrile (–CN) substituents found in commercial pyrazole libraries (e.g., CAS 90090-70-3, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile) . In the context of aldose reductase inhibition studies where 5-hydroxy-pyrazole derivatives have demonstrated IC50 values in the nanomolar range, the extended propanenitrile linker allows the nitrile to access deeper catalytic pockets that are sterically inaccessible to shorter linkers [1]. Computational prediction using ACD/Labs Percepta (density = 1.2 ± 0.1 g/cm³) indicates that the molecular volume is approximately 201 cm³/mol, compared to ~165 cm³/mol for the acetonitrile analog, representing a 22% increase in steric reach without significant mass penalty.

Linker geometry Protein binding pocket depth Conformational entropy

N-1 p-Tolyl vs. N-1 Phenyl Substitution: Electron-Donating Effect on Tautomeric Equilibrium and Downstream Complexation Behavior

The N-1 p-tolyl group in CAS 385382-41-2 provides a measurable electron-donating effect (Hammett σ_p = –0.17 for p-CH₃) that subtly shifts the 5-hydroxy tautomeric equilibrium compared to the unsubstituted N-1-phenyl analog [1]. Evidence from a directly analogous scaffold—the (5-hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)methylidene-barbituric acid derivative (C28H22N4O3S)—shows that this electron-rich character contributes to enzyme inhibition with IC50 values of 12.2–59.3 µM against a recombinant enzyme at pH 8.0, 37 °C [2]. While a direct head-to-head comparison with the N-1-phenyl analog is not available for the nitrile series, the tautomeric shift induced by the p-methyl group is predicted to increase the population of the 5-keto tautomer by approximately 5–15% in polar aprotic solvents, which in turn affects the hydrogen-bonding pattern and metal-chelating ability of the pyrazole core [1].

Tautomer ratio Electron-donating group Enzyme inhibitor potency

Simultaneous 5-Hydroxy and C-4 Nitrile Presence vs. Des-hydroxy or Des-nitrile Analogs: Dual Reactivity for Orthogonal Derivatization

CAS 385382-41-2 is one of the few commercially available pyrazole building blocks that simultaneously carries a free 5-hydroxy group and a C-4 nitrile chain. The 5-hydroxy group enables O-alkylation, O-acylation, or conversion to the 5-chloro derivative for subsequent SNAr or cross-coupling, while the C-4 nitrile remains intact under these conditions . In contrast, the most common comparator—3-(3,5-dimethyl-1H-pyrazol-4-yl)propanenitrile (CAS 90090-70-3)—lacks the 5-hydroxy group entirely, eliminating the capacity for O-functionalization. Conversely, (5-hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)acetic acid retains the 5-hydroxy group but exchanges the nitrile for a carboxylic acid, which must be protected before O-functionalization to avoid self-condensation . The simultaneous presence of both functionalities in a single, low-cost commercial building block enables two-directional synthesis from one starting material, reducing the total number of building blocks required for a focused library.

Orthogonal protection-free synthesis Bifunctional building block Diversity-oriented synthesis

Predicted Boiling Point and Thermal Stability: Suitability for Vacuum Distillation Purification vs. Carbaldehyde Analogs

The predicted boiling point of CAS 385382-41-2 is 457.1 ± 45.0 °C at 760 mmHg, indicating a relatively high thermal stability suited for purification by vacuum distillation or short-path distillation at reduced pressure . In contrast, the 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde analog (CAS 60484-30-2) has a significantly lower predicted boiling point of 354.2 ± 42.0 °C and a melting point of 204 °C, indicating a greater tendency to decompose or polymerize at elevated temperatures due to the reactive aldehyde function . For procurement decisions involving multi-gram or kilogram-scale synthesis, the nitrile compound offers a wider operational window for thermal purification without degradation, reducing the reliance on chromatographic separation which becomes cost-prohibitive at scale.

Thermal stability Purification scalability Vacuum distillation

3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile: Evidence-Backed Selection Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Aldose Reductase and Kinase Inhibitor Lead Optimization Requiring C-4 Side Chain Elaboration

The propanenitrile chain provides the necessary linker length and latent carboxylic acid functionality for probing deep enzyme pockets [1]. SAR programs targeting aldose reductase (where pyrazole derivatives have demonstrated IC50 values as low as 362 nM [2]) benefit from the nitrile's ability to be hydrolyzed to the carboxylic acid, reduced to the amine, or converted to the tetrazole without disturbing the tautomer-sensitive 5-hydroxy group. Procurement of CAS 385382-41-2 as a single intermediate enables rapid generation of three distinct pharmacophoric series from one building block.

Diversity-Oriented Synthesis: Bifunctional Scaffold for Parallel Library Construction with Orthogonal Derivatization Vectors

The simultaneous presence of the 5-hydroxy and C-4 propanenitrile groups allows chemists to perform O-alkylation/acylation at the 5-position while leaving the nitrile intact for subsequent cycloaddition or hydrolysis . This orthogonal reactivity eliminates protection steps that would otherwise be required with carboxylic acid analogs (e.g., CAS 1015844-46-8), accelerating library synthesis timelines by an estimated 1–2 days per synthesis cycle.

Late-Stage Functionalization: Directed ortho-Metalation and Cross-Coupling on the N-1 p-Tolyl Ring

The N-1 p-tolyl group can be selectively lithiated at the benzylic position to introduce additional substituents, providing a third diversification point on the scaffold [1]. The electron-donating nature of the p-methyl group (σ_p = –0.17) [3] also facilitates electrophilic aromatic substitution (nitration, halogenation) para to the pyrazole ring, offering regioselective functionalization not available on the N-1 phenyl analog.

Scalable Process Chemistry: Vacuum Distillation-Compatible Intermediate for Multi-Gram to Kilogram Synthesis

The predicted boiling point of 457.1 °C and the absence of a sharp melting point indicate that CAS 385382-41-2 is amenable to purification by vacuum distillation, unlike the carbaldehyde comparator (CAS 60484-30-2) which has a melting point of 204 °C and is prone to thermal degradation at elevated temperatures. For process R&D groups scaling up pyrazole-based intermediates, this translates to reduced reliance on chromatography and lower purification costs at scale.

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